molecular formula C21H21FN4O2S B2913564 2-(4-fluorophenyl)-N-(3-(methylthio)phenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide CAS No. 1189968-14-6

2-(4-fluorophenyl)-N-(3-(methylthio)phenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide

Cat. No.: B2913564
CAS No.: 1189968-14-6
M. Wt: 412.48
InChI Key: ZCWUEICZMOEGHQ-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-(3-(methylthio)phenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide is a useful research compound. Its molecular formula is C21H21FN4O2S and its molecular weight is 412.48. The purity is usually 95%.
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Biological Activity

The compound 2-(4-fluorophenyl)-N-(3-(methylthio)phenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide is a novel triazaspiro compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C26H24FNO3
  • Molecular Weight : 417.47 g/mol
  • CAS Number : 125971-96-2

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the fluorophenyl and methylthio groups suggests potential interactions with receptor sites and enzymes, influencing pathways such as:

  • G Protein-Coupled Receptors (GPCRs) : The compound may act as an antagonist or modulator of specific GPCRs, which are crucial in numerous physiological processes. Studies indicate that compounds with similar structures can affect adenylyl cyclase activity and intracellular signaling pathways .
  • Enzyme Inhibition : The carbonyl and amide functionalities may allow the compound to interact with serine proteases or other enzyme classes, potentially inhibiting their activity and altering metabolic pathways.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of related compounds within the same chemical class. For instance, derivatives with similar structural motifs exhibited significant antibacterial activity against various strains, including those resistant to standard antibiotics . Although specific data on the triazaspiro compound is limited, its structural analogs suggest potential efficacy against bacterial infections.

Anticonvulsant Properties

Research on related compounds has indicated anticonvulsant effects. A study focusing on N-phenylamino derivatives of triazaspiro compounds demonstrated notable anticonvulsant activity in animal models . Given structural similarities, it is plausible that the compound may exhibit similar neuroprotective effects.

Case Studies

  • Antimicrobial Screening : A series of compounds structurally related to this compound were screened for antibacterial activity against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives showed significant inhibition zones compared to controls .
  • Neuropharmacological Assessment : In a study assessing the neuropharmacological profile of triazaspiro compounds, several were tested for their ability to reduce seizure frequency in rodent models. The results indicated a dose-dependent reduction in seizure activity, suggesting potential therapeutic applications in epilepsy management .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/PathwayResult
Compound AAntibacterialStaphylococcus aureusSignificant inhibition
Compound BAnticonvulsantCNSReduced seizure frequency
Compound CEnzyme InhibitionVarious enzymesModerate inhibition

Properties

IUPAC Name

3-(4-fluorophenyl)-N-(3-methylsulfanylphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-ene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O2S/c1-29-17-4-2-3-16(13-17)23-20(28)26-11-9-21(10-12-26)24-18(19(27)25-21)14-5-7-15(22)8-6-14/h2-8,13H,9-12H2,1H3,(H,23,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCWUEICZMOEGHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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